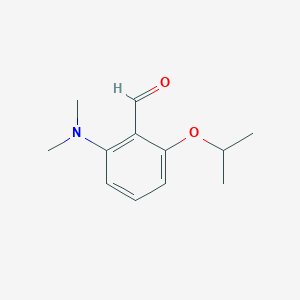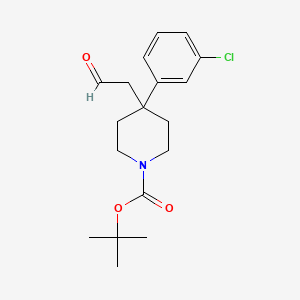![molecular formula C18H17Cl2NO6 B13874434 Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate](/img/structure/B13874434.png)
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate is a complex organic compound that features a combination of aromatic rings, nitro groups, and ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nitration: The nitration of 3,4-dichlorophenylmethanol to introduce the nitro group.
Etherification: The reaction of the nitrated product with 4-hydroxy-3-nitrobenzaldehyde to form the ether linkage.
Esterification: The final step involves the esterification of the intermediate product with ethyl 3-hydroxypropanoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted aromatic compounds.
Hydrolysis: Formation of carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of nitro and ester groups can influence its reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3,4-dichlorophenylglyoxylate
- Ethyl 3,4-dihydroxycinnamate
- Ethyl 3,4-dimethylbenzoate
Uniqueness
Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H17Cl2NO6 |
|---|---|
Peso molecular |
414.2 g/mol |
Nombre IUPAC |
ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C18H17Cl2NO6/c1-2-26-18(23)9-16(22)12-4-6-17(15(8-12)21(24)25)27-10-11-3-5-13(19)14(20)7-11/h3-8,16,22H,2,9-10H2,1H3 |
Clave InChI |
FMOLKVYBBRAUDY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)


![3-[3-(6-chloro-1H-benzimidazol-2-yl)azetidin-1-yl]-N-phenylpyrazin-2-amine](/img/structure/B13874387.png)





![n-[2-[1-(2-Hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B13874433.png)


![tert-butyl N-[2-(cyclopentylamino)propyl]carbamate](/img/structure/B13874447.png)
